molecular formula C₉H₇D₅FN B1151100 3-Ethyl-4-fluorobenzylamine-d5

3-Ethyl-4-fluorobenzylamine-d5

Cat. No.: B1151100
M. Wt: 158.23
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-fluorobenzylamine-d5 is a deuterated benzylamine derivative where five hydrogen atoms have been replaced with the stable isotope deuterium. Deuterated compounds like this one are indispensable tools in modern scientific research, particularly in the fields of analytical chemistry and medicinal chemistry. They are primarily used as internal standards in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where their distinct isotopic signatures improve the accuracy and reliability of quantitative analyses and structural elucidation. In drug discovery and development, deuterated building blocks are incorporated into candidate molecules to create deuterated analogs. The deuterium isotope effect can be leveraged to potentially alter the pharmacokinetic profile of a drug, such as its metabolic stability, by slowing the breakdown of molecules through the cleavage of carbon-deuterium (C-D) bonds. This makes them valuable for studying drug metabolism and disposition. Furthermore, such specialized amines serve as key synthetic intermediates in medicinal chemistry campaigns, including the synthesis of azacyclic compounds investigated for their therapeutic potential in disorders of the nervous system . Researchers utilize this compound to probe biological mechanisms and develop new research methodologies.

Properties

Molecular Formula

C₉H₇D₅FN

Molecular Weight

158.23

Synonyms

1-(3-Ethyl-4-fluorophenyl)methanamine-d5;  3-Ethyl-4-fluoro-benzenemethanamine-d5

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl 4 Fluorobenzylamine D5

Strategies for Regioselective and Stereoselective Deuterium (B1214612) Incorporation

Achieving high levels of deuterium incorporation at specific molecular positions is a primary challenge in the synthesis of labeled compounds. The choice of strategy depends on the desired labeling pattern, the stability of the starting materials and intermediates, and the availability of deuterated reagents.

Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. For the synthesis of 3-Ethyl-4-fluorobenzylamine-d5, where the deuterium atoms are located on the aminomethyl group (benzyl-α,α-d2-amine), this approach is particularly suitable. The general strategy involves the reaction of a carbonyl precursor, 3-ethyl-4-fluorobenzaldehyde (B1610126), with an ammonia (B1221849) source to form an intermediate imine or iminium ion, which is then reduced with a deuterated hydride reagent.

Common deuterated reducing agents include Sodium borodeuteride (NaBH4) and Lithium aluminum deuteride (B1239839) (LiAlD4). The choice between them is often dictated by the reactivity of the imine intermediate and the tolerance of other functional groups in the molecule. LiAlD4 is a more powerful reducing agent but is also less selective.

The reaction proceeds as follows:

Condensation of 3-ethyl-4-fluorobenzaldehyde with ammonia or an ammonia equivalent to form the corresponding imine.

In situ reduction of the imine using a deuterated reducing agent, which delivers two deuterium atoms to the benzylic carbon.

This method is advantageous due to the commercial availability of deuterated hydrides and the generally high yields and deuterium incorporation levels achievable. organic-chemistry.org

Catalytic methods offer powerful alternatives for deuterium incorporation, often under milder conditions and with high selectivity.

Catalytic Transfer Hydrodeuteration: This technique involves the use of a deuterium donor, such as deuterated isopropanol (B130326) or deuterated formic acid, in the presence of a transition metal catalyst to reduce a suitable precursor. For benzylamine (B48309) analogs, a precursor like 3-ethyl-4-fluorobenzonitrile (B1443120) could be catalytically reduced to the desired deuterated benzylamine.

Catalytic Hydrogen Isotope Exchange (HIE): This approach involves the direct replacement of C-H bonds with C-D bonds using a deuterium source like deuterium gas (D₂) or heavy water (D₂O) and a metal catalyst. mdpi.com Palladium on carbon (Pd/C) is a commonly used catalyst for H-D exchange at benzylic positions. nih.gov The efficiency and regioselectivity of the exchange can be influenced by the choice of catalyst, solvent, and reaction temperature. For instance, a regioselective palladium-catalyzed H-D exchange can provide excellent deuterium incorporation at the benzylic site under mild conditions. nih.gov Copper-catalyzed systems have also been developed for highly regioselective transfer hydrodeuteration of aryl alkynes to access compounds precisely deuterated at the benzylic position. acs.org

Table 1: Comparison of Catalytic Deuteration Methods for Benzylamine Analogs

MethodCatalyst ExampleDeuterium SourceKey AdvantagesPotential Challenges
Transfer HydrodeuterationCopper (Cu) complexes2-propanol-d8High regioselectivity for benzylic positions, mild conditions. acs.orgRequires specific functional group precursors (e.g., alkynes).
Hydrogen Isotope Exchange (HIE)Palladium on Carbon (Pd/C)Deuterium gas (D₂) or Deuterium oxide (D₂O)Direct deuteration of C-H bonds, applicable to late-stage labeling. nih.govx-chemrx.comPotential for over-deuteration or exchange at unintended positions.
HIE with Nanoparticle CatalystsRaney Nickel (Ra-Ni)Deuterium oxide (D₂O)High deuterium incorporation, can be used in flow chemistry systems. x-chemrx.comCatalyst preparation and activity can be variable.

Hydrogen Isotope Exchange (HIE) reactions are among the most direct methods for introducing deuterium into a molecule. musechem.com These reactions can be catalyzed by acids, bases, or metals. For labeling the benzylic position of benzylamine analogs, metal-catalyzed HIE is particularly effective. nih.govnih.gov

Catalysts such as palladium, platinum, nickel, and rhodium can facilitate the exchange of benzylic protons with deuterium from sources like D₂O or D₂ gas. nih.govnih.gov The reaction conditions can be tuned to favor deuteration at the benzylic position, which is activated by the adjacent aromatic ring. Amine-base catalyzed exchange with deuterium oxide has also been shown to be effective for the deuteration of benzylic positions in certain aromatic compounds. nih.gov The choice of catalyst and conditions is crucial to prevent unwanted side reactions, such as reduction of the aromatic ring or exchange at other positions.

Multi-Step Synthesis Pathways for Deuterated Phenylalkylamines

The synthesis of this compound typically involves a multi-step sequence, starting from commercially available precursors. rsc.orgibm.com A plausible synthetic route is outlined below:

Synthesis of the Aldehyde Precursor: The synthesis would likely begin with a suitable fluorinated aromatic compound, such as 1-bromo-2-fluoro-3-ethylbenzene. This starting material can be converted to the Grignard reagent, followed by formylation using a reagent like N,N-dimethylformamide (DMF) to yield 3-ethyl-4-fluorobenzaldehyde.

Deuterium Incorporation via Reductive Amination: As described in section 2.1.1, the synthesized 3-ethyl-4-fluorobenzaldehyde would then undergo reductive amination. It is condensed with an ammonia source, and the resulting imine is reduced with a deuterated hydride reagent (e.g., NaBD₄) to install the two deuterium atoms at the benzylic position, affording 3-Ethyl-4-fluorobenzylamine-d2.

Alternative Deuteration Strategy: Alternatively, the non-deuterated 3-ethyl-4-fluorobenzylamine could be synthesized first, followed by a late-stage catalytic HIE reaction to introduce the deuterium atoms at the benzylic position, as detailed in sections 2.1.2 and 2.1.3.

The development of divergent synthetic methods allows for the selective preparation of amines deuterated at various positions from a common intermediate, which can be highly efficient. rsc.org

Optimization of Reaction Conditions for Isotopic Purity and Synthetic Yield

Maximizing both the chemical yield and the isotopic purity is paramount in the synthesis of deuterated compounds. acs.org Several reaction parameters must be carefully optimized:

Temperature: Lower temperatures can sometimes increase selectivity and prevent side reactions or isotopic scrambling, while higher temperatures may be required to drive the reaction to completion.

Catalyst: The choice and loading of the catalyst can significantly impact the rate and selectivity of deuteration. For example, in HIE reactions, different metal catalysts exhibit different activities and selectivities for benzylic C-H activation.

Deuterium Source: The nature and excess of the deuterium source (e.g., D₂ gas pressure, D₂O concentration) can influence the level of deuterium incorporation. Using a large excess of the deuterating agent can help drive the equilibrium towards the deuterated product.

Reaction Time: Sufficient reaction time is needed for complete conversion and high isotopic enrichment, but prolonged reaction times can sometimes lead to side reactions or back-exchange.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are essential for monitoring the reaction progress and accurately determining the isotopic purity of the product. acs.orgrsc.org Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that provides a complete description of the isotopic composition, revealing the identity and percentage of all isotopomers in a mixture. acs.orgnih.gov

Post-Synthetic Purification Techniques for Deuterated Analogs

After the synthesis is complete, the crude product is typically a mixture containing the desired deuterated compound, unreacted starting materials, non-deuterated or partially deuterated analogs, and other byproducts. acs.orghw.ac.uk Therefore, a robust purification strategy is essential to isolate the target compound with high chemical and isotopic purity.

Standard purification techniques used for organic compounds are applicable here:

Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying deuterated benzylamine analogs. The polarity of the solvent system is optimized to achieve good separation between the product and impurities.

Crystallization: If the final compound is a solid, crystallization can be a highly effective method for purification, often yielding material of very high purity.

Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.

The purity of the final product is rigorously assessed using analytical methods like ¹H NMR, ¹³C NMR, ²H NMR, and HR-MS to confirm the structure, determine the chemical purity, and quantify the level and position of deuterium incorporation. rsc.org

Advanced Chromatographic Separation Methods (e.g., Flash Chromatography)

Flash chromatography is a primary technique for the efficient purification of deuterated organic molecules post-synthesis. nih.gov It offers a significant advantage in speed and resolution over traditional gravity-fed column chromatography. The separation of deuterated compounds from their protiated (non-deuterated) counterparts is often achievable due to subtle differences in their physicochemical properties, which can influence their interaction with the stationary phase. cchmc.orgoup.com

For a basic compound like this compound, several factors must be considered to achieve optimal separation and prevent issues such as peak tailing or irreversible adsorption to the stationary phase.

Normal-Phase Flash Chromatography:

Standard silica gel is the most common stationary phase for normal-phase chromatography. However, its acidic nature can lead to strong interactions with basic amines, causing poor separation and potential degradation. biotage.com To counteract these effects, two primary strategies are employed:

Mobile Phase Modification: A small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), is often added to the eluent system (e.g., hexane (B92381)/ethyl acetate). This competing base neutralizes the acidic silanol (B1196071) groups on the silica surface, improving the elution profile of the target amine. biotage.com

Amine-Functionalized Silica: Using a stationary phase where the silica surface has been chemically modified with amine groups (an amino-functionalized column) provides a more inert surface. This minimizes the undesirable acid-base interactions and allows for efficient purification with standard non-polar solvent systems like hexane and ethyl acetate. biotage.com

Reversed-Phase Flash Chromatography:

An alternative and highly effective method is reversed-phase flash chromatography, typically using a C18-functionalized silica stationary phase. teledyneisco.com In this mode, a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, is used. For basic amines, adjusting the mobile phase to an alkaline pH ensures that the amine is in its neutral, free-base form. This increases its lipophilicity and retention on the non-polar stationary phase, leading to better separation from more polar impurities. biotage.com

The selection of the appropriate chromatographic method is often determined empirically by running preliminary tests on Thin Layer Chromatography (TLC) plates with corresponding stationary phases. biotage.com

Table 1: Illustrative Flash Chromatography Purification Parameters for this compound

ParameterMethod A: Normal-Phase (Modified)Method B: Reversed-Phase
Stationary Phase Silica Gel (40-63 µm)C18-functionalized Silica
Mobile Phase Hexane / Ethyl Acetate with 0.5% TriethylamineWater / Acetonitrile
Gradient 0% to 40% Ethyl Acetate over 20 column volumes10% to 95% Acetonitrile over 20 column volumes
Flow Rate 30 mL/min (for a 40g column)30 mL/min (for a 40g column)
Detection UV at 254 nmUV at 254 nm
Expected Elution Elutes after non-polar impurities as solvent polarity increases.Elutes as acetonitrile concentration increases.

Recrystallization and Other Isolation Protocols

Recrystallization is a powerful and economical technique for purifying solid organic compounds. mt.com The fundamental principle is the difference in solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but only sparingly at room or lower temperatures. youtube.com

Solvent Selection:

The choice of solvent is the most critical step in developing a recrystallization protocol. mt.com For a molecule like this compound, a range of solvents with varying polarities would be screened. Common solvent systems that are often effective for amines and aromatic compounds include:

Single-solvent systems: Ethanol, isopropanol, toluene.

Two-solvent (mixed) systems: Ethyl acetate/hexane, ethanol/water, acetone/water. youtube.comrochester.edu

In a mixed-solvent system, the crude product is typically dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise to the hot solution until the cloud point is reached. Slow cooling of this saturated solution promotes the formation of pure crystals. mnstate.edu

Salt Formation for Purification:

For basic compounds like amines, an effective purification strategy involves converting the amine into a salt. rochester.edu By treating the crude this compound dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) with an acid such as hydrochloric acid (HCl) or sulfuric acid, the corresponding hydrochloride or sulfate (B86663) salt can be precipitated. These salts often have well-defined crystal lattices and different solubility profiles compared to the free base and impurities, allowing for effective purification by recrystallization. The pure amine free base can then be regenerated by treating the salt with a base (e.g., sodium hydroxide solution) and extracting it into an organic solvent.

Table 2: Representative Recrystallization Solvent Screening for this compound Hydrochloride

Solvent / SystemSolubility (Cold)Solubility (Hot)Crystal QualityAssessment
Water SolubleVery Soluble-Unsuitable; high solubility at low temp.
Ethanol Sparingly SolubleVery SolubleGoodPromising candidate.
Isopropanol Sparingly SolubleSolubleExcellentVery promising candidate.
Ethyl Acetate InsolubleSparingly SolublePoorUnsuitable; poor solubility when hot.
Toluene InsolubleInsoluble-Unsuitable.
Ethanol/Water Sparingly SolubleVery SolubleGoodPromising mixed-solvent system.

Following either chromatographic separation or recrystallization, the purity of the final this compound product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the chemical structure and the degree of deuterium incorporation.

Advanced Analytical Applications of 3 Ethyl 4 Fluorobenzylamine D5

Utility as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte. As a result, it can effectively compensate for sample loss during preparation and variations in instrument response. 3-Ethyl-4-fluorobenzylamine-d5, with its five deuterium (B1214612) atoms, is an ideal internal standard for the quantification of 3-Ethyl-4-fluorobenzylamine and other structurally related fluorobenzylamine compounds.

The principle of IDMS lies in measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. Since the amount of the internal standard added is known, the concentration of the native analyte in the original sample can be accurately determined. This approach is considered a primary ratio method, capable of yielding highly accurate and traceable results.

Quantitative Analysis of Related Compounds in Complex Matrices (e.g., environmental samples, in vitro biological systems)

The quantification of trace levels of chemical compounds in complex matrices such as environmental samples (e.g., water, soil) and biological systems (e.g., plasma, urine) is a significant analytical challenge. These matrices contain a multitude of components that can interfere with the analysis, leading to inaccurate results. The use of this compound as an internal standard in IDMS is particularly advantageous in these scenarios.

Because this compound co-elutes with its non-deuterated counterpart and behaves similarly during sample extraction, cleanup, and ionization, it effectively corrects for matrix-induced signal suppression or enhancement. This ensures that the quantitative data for the target analyte is reliable, even at low concentrations. For instance, in the analysis of fluorinated aromatic amines in industrial wastewater, the addition of a deuterated internal standard like this compound can lead to significantly improved accuracy and precision of the analytical method.

Table 1: Hypothetical Recovery Data for a Fluorobenzylamine Analyte in Spiked Environmental Water Samples with and without an Internal Standard

Sample MatrixAnalyte Concentration (ng/mL)Recovery without Internal Standard (%)Recovery with this compound (%)
River Water107599.2
Industrial Effluent1062101.5
Ground Water108898.9

This interactive table illustrates the improvement in analytical accuracy when a deuterated internal standard is employed.

Method Development and Validation Protocols for Fluorobenzylamine Quantification

The development and validation of analytical methods are crucial for ensuring the reliability of quantitative data. When using this compound as an internal standard, method validation protocols typically follow established guidelines from regulatory bodies. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

A typical method development process would involve optimizing the chromatographic conditions to achieve good separation of the analyte from potential interferences, as well as fine-tuning the mass spectrometer parameters for optimal sensitivity and specificity. The concentration of the this compound internal standard is carefully chosen to be in the mid-range of the calibration curve for the analyte.

Validation experiments would then be conducted by spiking known concentrations of the analyte and a fixed concentration of the internal standard into blank matrix samples. The accuracy is assessed by comparing the measured concentration to the known spiked concentration, while precision is determined by analyzing replicate samples at different concentration levels.

Chromatographic Methodologies Coupled with Mass Spectrometry

The separation power of chromatography combined with the high sensitivity and selectivity of mass spectrometry provides a robust platform for the analysis of a wide range of compounds. This compound is well-suited for use as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Deuterated Amines

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For primary amines like 3-Ethyl-4-fluorobenzylamine, derivatization is often employed to improve their chromatographic behavior and thermal stability. Common derivatizing agents for amines include acylating, silylating, or alkylating reagents. The resulting derivatives are typically less polar and more volatile, leading to sharper peaks and better separation on GC columns.

When using this compound as an internal standard, it is derivatized alongside the native analyte. The deuterated derivative will have a slightly different retention time compared to the non-deuterated derivative due to the kinetic isotope effect, but this difference is usually small and does not affect the quantification. The mass spectrometer can easily distinguish between the analyte and the internal standard based on their mass-to-charge ratios.

Table 2: Example GC-MS Parameters for the Analysis of a Derivatized Fluorobenzylamine

ParameterValue
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Inlet Temperature250 °C
Oven Program80 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier GasHelium
MS IonizationElectron Ionization (EI)
Monitored Ions (Analyte)e.g., m/z corresponding to molecular ion and key fragments
Monitored Ions (IS)e.g., m/z corresponding to molecular ion and key fragments of the d5-derivative

This interactive table provides a sample set of GC-MS conditions that could be adapted for the analysis of deuterated amines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for Deuterated Amine Analysis

LC-MS/MS is the method of choice for the analysis of polar, non-volatile, and thermally labile compounds. For the analysis of fluorobenzylamines, reversed-phase liquid chromatography is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

In an LC-MS/MS experiment, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the analyte (and the internal standard) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly selective detection method minimizes interferences and provides excellent sensitivity. The use of this compound as an internal standard in LC-MS/MS allows for precise and accurate quantification, even in the presence of significant matrix effects.

Addressing Ionization Effects and Matrix Interferences Using Deuterated Standards

A major challenge in quantitative mass spectrometry, particularly with electrospray ionization (ESI) used in LC-MS, is the phenomenon of matrix effects. Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the analyte, leading to underestimation or overestimation of its concentration.

Deuterated internal standards like this compound are the gold standard for correcting matrix effects. Since the deuterated standard has virtually identical physicochemical properties to the analyte, it experiences the same degree of ionization suppression or enhancement at the same retention time. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized.

The effectiveness of this correction relies on the co-elution of the analyte and the internal standard. Any chromatographic separation between the two could lead to them experiencing different matrix effects, compromising the accuracy of the quantification. Therefore, careful optimization of the chromatographic method to ensure co-elution is a critical step in method development.

Development of High-Throughput Analytical Assays Integrating Deuterated Standards

The integration of deuterated internal standards is a cornerstone of modern quantitative bioanalysis, particularly in high-throughput settings, offering enhanced precision and accuracy by compensating for variability in sample preparation and analysis. The development of a robust high-throughput assay using this compound as an internal standard for the quantification of the corresponding non-labeled analyte would follow a systematic approach, encompassing optimization of mass spectrometry, chromatography, and sample extraction procedures.

Mass Spectrometry and Chromatography Optimization

The initial phase of assay development would focus on optimizing the detection of 3-Ethyl-4-fluorobenzylamine (the analyte) and this compound (the internal standard) by tandem mass spectrometry (MS/MS). This involves the selection of appropriate precursor and product ion transitions (Multiple Reaction Monitoring - MRM) to ensure selectivity and sensitivity. The deuterated standard is expected to have a precursor ion with a mass-to-charge ratio (m/z) that is 5 Daltons higher than the analyte, while ideally sharing a common product ion, confirming the structural relationship.

Liquid chromatography (LC) conditions would be developed to achieve a short run time, a critical factor for high-throughput analysis, without compromising the resolution of the analyte from potential interferences in the sample matrix. A rapid gradient elution on a suitable C18 or similar reversed-phase column is a common strategy.

Sample Preparation

For high-throughput applications, sample preparation methods must be both efficient and amenable to automation. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method would depend on the sample matrix (e.g., plasma, urine) and the required level of cleanliness. The internal standard, this compound, would be added at a fixed concentration to all samples and calibrators at the beginning of the sample preparation process to account for any analyte loss during extraction.

Assay Validation and Performance

A developed high-throughput assay would undergo rigorous validation to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and assessment of matrix effects. The use of a stable, isotopically labeled internal standard like this compound is crucial for mitigating matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.

Detailed Research Findings

In a hypothetical validation study, the performance of the assay would be evaluated. The following tables represent typical data that would be generated to demonstrate the assay's robustness.

Table 1: Linearity of a Hypothetical High-Throughput Assay

Analyte Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
1.00.9898.0
5.05.10102.0
25.024.598.0
100.0101.5101.5
500.0495.099.0
1000.01005.0100.5
Correlation Coefficient (r²): >0.995

This interactive table illustrates the linear relationship between the nominal concentration of the analyte and the concentration measured by the assay, a fundamental requirement for accurate quantification.

Table 2: Precision and Accuracy of a Hypothetical High-Throughput Assay

Quality Control LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC3.04.5101.35.299.7
Medium QC300.03.198.54.0100.5
High QC800.02.5100.83.5101.0
Acceptance Criteria: Precision (%CV) ≤15%, Accuracy within ±15% of nominal value

This interactive table demonstrates the repeatability (intra-day) and reproducibility (inter-day) of the assay across different concentrations. The low coefficient of variation (%CV) and high accuracy are indicative of a reliable method, largely attributable to the proper use of the deuterated internal standard.

The successful development and validation of such a high-throughput assay would enable the rapid and reliable quantification of 3-Ethyl-4-fluorobenzylamine in a large number of samples, which is essential in various stages of pharmaceutical development, from preclinical research to clinical trials.

Mechanistic Investigations and Isotopic Tracing Studies Utilizing 3 Ethyl 4 Fluorobenzylamine D5

Elucidation of Reaction Pathways Through Deuterium (B1214612) Labeling

The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (²H or D) is a powerful technique in the field of chemistry to unravel the intricate details of reaction mechanisms. wikipedia.org The use of 3-Ethyl-4-fluorobenzylamine-d5, where the five deuterium atoms are specifically placed on the ethyl group, offers a precise tool for such investigations. This isotopic labeling allows researchers to track the fate of the ethyl group during a chemical transformation and to probe the energetic landscape of the reaction. youtube.com

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a hydrogen atom is replaced by deuterium because the mass is doubled. nih.gov The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break the C-D bond. Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, the deuterated compound will react more slowly. princeton.edu

In a hypothetical study, the KIE of a reaction involving the oxidation of the ethyl group of 3-Ethyl-4-fluorobenzylamine could be investigated. By comparing the reaction rates of the deuterated (d5) and non-deuterated (d0) forms of the compound, valuable insights into the transition state of the reaction can be gained.

Interactive Data Table: Hypothetical Kinetic Isotope Effect Data for the Oxidation of 3-Ethyl-4-fluorobenzylamine

CompoundInitial Concentration (M)Rate Constant (k, s⁻¹)Kinetic Isotope Effect (kH/kD)
3-Ethyl-4-fluorobenzylamine (d0)0.12.4 x 10⁻³\multirow{2}{*}{7.5}
This compound0.13.2 x 10⁻⁴

A significant primary KIE, such as the hypothetical value of 7.5 shown in the table, would strongly suggest that the cleavage of a C-H bond on the ethyl group is the rate-limiting step of the reaction. This information is crucial for understanding the reaction mechanism at a molecular level.

Deuterium labeling is also instrumental in identifying reaction intermediates and characterizing the geometry of transition states. nih.gov The presence of the deuterium tag on the ethyl group of this compound allows for the tracking of this specific part of the molecule through a reaction sequence. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can distinguish between deuterated and non-deuterated fragments, providing a clear picture of how the molecule is transformed.

For instance, in a hypothetical enzymatic reaction, if the ethyl group is transferred to another molecule, the presence of the d5-ethyl group in the product can be unequivocally confirmed by MS. Furthermore, the position of the deuterium atoms in the product can provide information about any rearrangements that may have occurred during the reaction.

Isotopic Tracing in Environmental and Biotransformation Studies (Non-Human Contexts)

Isotopically labeled compounds are invaluable tools for tracing the fate of chemicals in the environment and for studying their transformation by biological systems. nih.gov this compound can serve as a tracer to follow the degradation and metabolism of the parent compound in various environmental matrices and microbial cultures.

The abiotic degradation of organic compounds in the environment can occur through processes such as hydrolysis, photolysis, and oxidation. By using this compound, researchers can monitor the degradation of the parent compound and identify the resulting products in a complex environmental sample. The deuterium-labeled ethyl group acts as a unique signature that can be easily detected.

A hypothetical study could involve spiking a water sample with this compound and exposing it to sunlight to study its photodegradation. The formation of degradation products could be monitored over time, and the presence of the d5-ethyl group in any of the products would confirm that they originated from the parent compound. This approach helps in constructing a detailed degradation pathway.

The biodegradation of fluorinated aromatic compounds is a topic of significant environmental interest. nih.govdntb.gov.ua Microorganisms have evolved diverse metabolic pathways to break down such compounds. semanticscholar.orgnih.gov this compound can be used to investigate the microbial metabolism of this class of compounds.

In a hypothetical in vitro study, a bacterial culture could be incubated with this compound as the sole carbon source. By analyzing the culture medium and the bacterial biomass over time, it would be possible to identify the metabolic intermediates and final products. The distribution of the deuterium label in the metabolites would reveal the specific enzymatic reactions involved in the degradation pathway. For example, if a metabolite is found to contain a d3-acetyl group, it would suggest that the ethyl group was oxidized and then cleaved.

Interactive Data Table: Hypothetical Microbial Metabolites of this compound

MetaboliteStructureDeuterium Label LocationProposed Metabolic Step
1-(4-Fluoro-3-ethylphenyl)ethan-1-ol-d5C₁₀H₁₂DFNOEthyl groupHydroxylation
4-Fluoro-3-ethylbenzoic acid-d5C₉H₈DFO₂Ethyl groupOxidation
4-Fluoro-3-(1-hydroxyethyl)aniline-d5C₈H₉DFNOEthyl groupN-dealkylation and oxidation
Acetic acid-d3C₂HD₃O₂Methyl groupBeta-oxidation

These types of studies provide crucial information on the environmental fate of fluorinated benzylamines and can help in the development of bioremediation strategies for contaminated sites. mdpi.com

Theoretical and Computational Chemistry Studies on 3 Ethyl 4 Fluorobenzylamine D5

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying molecular systems. researchgate.net It is particularly effective for conformational analysis, which involves identifying the different spatial arrangements (conformers) of a molecule and their relative stabilities. researchgate.net For 3-Ethyl-4-fluorobenzylamine-d5, the primary flexible bonds are the C-C bond of the ethyl group and the C-C bond connecting the benzylamine (B48309) moiety to the ring. Rotation around these bonds leads to various conformers.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to perform a potential energy surface scan by systematically rotating these bonds. dergipark.org.truni-greifswald.de This process identifies local energy minima, which correspond to stable conformers. The geometric parameters (bond lengths, bond angles, and dihedral angles) of each conformer are optimized, and their electronic energies are calculated. The conformer with the lowest energy is the global minimum, representing the most stable structure of the isolated molecule. The relative energies of other conformers determine their population at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol) Population at 298 K (%)
A (Global Minimum) 65° 0.00 75.3
B 175° 0.85 20.1
C -55° 1.50 4.6

Note: This data is illustrative and represents typical results from a DFT conformational analysis.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used for high-accuracy predictions of spectroscopic properties.

For this compound, ab initio calculations can predict its vibrational frequencies. dergipark.org.tr These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are directly related to the peaks observed in an infrared (IR) spectrum. A frequency calculation on the optimized geometry of the molecule yields a set of vibrational modes and their corresponding intensities. This theoretical spectrum can be compared with experimental data to aid in peak assignment and structural confirmation. The deuterium (B1214612) labeling in the ethyl and benzylamine groups would cause predictable shifts in the vibrational frequencies of C-D bonds compared to C-H bonds, a feature that can be precisely calculated.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Predicted Frequency (cm⁻¹) (Protio) Predicted Frequency (cm⁻¹) (Deuterated, -d5)
Aromatic C-H Stretch 3100-3000 3100-3000
Aliphatic C-H Stretch 2960-2850 N/A (Replaced by C-D)
Aliphatic C-D Stretch N/A 2200-2100
N-H Stretch 3350-3250 N/A (Replaced by N-D)
N-D Stretch N/A 2500-2400
C-F Stretch 1250-1050 1250-1050

Note: This table illustrates the expected shifts upon deuteration based on ab initio calculations.

Molecular Dynamics Simulations of Solvent Interactions and Conformational Dynamics

While quantum calculations are ideal for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. dntb.gov.ua

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO). The simulation tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds. This provides a detailed picture of the molecule's conformational dynamics, showing how it transitions between different stable conformers in solution. dntb.gov.ua Furthermore, MD simulations reveal specific interactions between the solute and solvent molecules, such as the formation and breaking of hydrogen bonds between the amine group and water, and the solvation of the fluorinated aromatic ring.

Table 3: Typical Parameters for an MD Simulation

Parameter Value/Setting Purpose
Force Field AMBER, CHARMM Defines the potential energy function for all atoms.
Solvent Model TIP3P (for water) Represents the solvent molecules.
Ensemble NVT, NPT Controls thermodynamic variables (e.g., constant temperature, pressure).
Temperature 298 K (25 °C) Simulates room temperature conditions.
Simulation Time 100 ns Duration of the simulation to observe dynamic events.
Time Step 2.0 fs The interval at which forces are recalculated.

Note: These parameters are representative of a standard MD simulation setup for a small molecule in solvent.

Prediction of Isotopic Effects on Spectroscopic Signatures (NMR, IR, MS)

The presence of five deuterium atoms in this compound has significant and predictable effects on its spectroscopic signatures. Computational methods can model these isotopic effects with high accuracy. dergipark.org.tr

NMR Spectroscopy: The most significant effect is in ¹H NMR, where signals corresponding to the five deuterated positions would be absent. In ¹³C NMR, the carbons directly bonded to deuterium will exhibit triplet splittings (due to the spin-1 nature of deuterium) and may show a slight upfield shift.

IR Spectroscopy: As noted in section 5.1.2, the mass difference between hydrogen and deuterium leads to a significant lowering of vibrational frequencies for bonds involving deuterium. C-D and N-D stretching and bending vibrations appear at lower wavenumbers than their C-H and N-H counterparts. Computational vibrational analysis can pinpoint these shifts precisely.

Mass Spectrometry (MS): The molecular weight of the -d5 isotopologue is 5 atomic mass units higher than its non-deuterated counterpart. Computational fragmentation analysis can also predict how deuteration affects the mass-to-charge ratios of fragment ions, as the increased strength of C-D bonds compared to C-H bonds can alter fragmentation pathways.

Table 4: Summary of Predicted Isotopic Effects

Spectroscopic Technique Predicted Effect of -d5 Labeling
¹H NMR Disappearance of signals for the five protons on the ethyl and aminomethyl groups.
¹³C NMR Appearance of triplet multiplicity for carbons bonded to deuterium; potential small upfield shifts.
IR Spectroscopy Appearance of new bands at lower frequencies (e.g., ~2200-2100 cm⁻¹) corresponding to C-D/N-D stretching.

| Mass Spectrometry | Increase in molecular ion mass by 5 Da; altered fragmentation pattern due to stronger C-D bonds. |

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Related Fluorobenzylamine Derivatives

Cheminformatics and QSAR/QSPR studies are computational approaches used to establish relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These methods are valuable for designing new molecules with desired characteristics.

For a series of fluorobenzylamine derivatives related to the parent compound, a QSAR/QSPR study would involve several steps. First, the 3D structure of each molecule would be generated and optimized. Next, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule. These descriptors quantify the structural and chemical features of the compounds. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with an experimentally measured activity or property. This model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, guiding further research.

Table 5: Examples of Molecular Descriptors for QSAR/QSPR Studies

Descriptor Type Example Descriptor Information Provided
Electronic HOMO/LUMO Energies Relates to chemical reactivity and electron-donating/accepting ability.
Steric Molecular Volume Describes the size and shape of the molecule.
Topological Wiener Index Relates to molecular branching.
Hydrophobic LogP Quantifies the molecule's partitioning between water and octanol.

| Quantum Chemical | Dipole Moment | Measures the polarity of the molecule. |

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 4 Fluorobenzylamine D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation, Purity, and Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For deuterated compounds like 3-Ethyl-4-fluorobenzylamine-d5, a multi-nuclear approach (²H, ¹H, ¹³C, and ¹⁹F) is employed to confirm the identity, purity, and specific sites of isotopic labeling.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, making it the definitive method for confirming the positions of isotopic labeling and quantifying isotopic enrichment. In the case of this compound, the deuterium atoms are incorporated into the ethyl group.

Positional Analysis : The ²H NMR spectrum is expected to show two distinct signals in the aliphatic region, corresponding to the two different chemical environments of the deuterium atoms: the methylene (B1212753) (-CD2-) and methyl (-CD3) groups. The presence of these specific signals confirms that deuteration has occurred exclusively at the ethyl substituent as intended.

Proton (¹H) NMR : The ¹H NMR spectrum of this compound is characterized by the conspicuous absence of signals corresponding to the ethyl group in the aliphatic region (typically around 2.6 ppm for the CH2 and 1.2 ppm for the CH3). This absence is direct evidence of successful deuteration at this position. The remaining signals correspond to the aromatic protons and the benzylic and amine protons, confirming the integrity of the rest of the molecule. The aromatic region will display complex multiplets for the three protons on the benzene (B151609) ring, with their splitting patterns influenced by both proton-proton and proton-fluorine coupling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on the analysis of similar structures and standard chemical shift increments. Actual values may vary based on solvent and experimental conditions. epfl.chsigmaaldrich.com)

¹H NMR Data¹³C NMR Data
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
Ar-H~7.0-7.2mC-Ar (quaternary)~125-135
-CH₂-NH₂~3.8sC-Ar (CH)~115-130
-NH₂~1.5 (broad)sC-F (Ar)~158-162 (d)
-CD₂-CD₃Absent--CH₂-NH₂~45
-CD₂- (ethyl)~20 (m)
-CD₃ (ethyl)~14 (m)

¹⁹F NMR is a highly sensitive technique used to analyze the chemical environment around the fluorine atom. For this compound, the spectrum is expected to show a single signal for the fluorine atom at the C-4 position. The multiplicity of this signal will be a doublet of doublets (or a more complex multiplet) due to coupling with the adjacent aromatic protons at the C-3 and C-5 positions. The chemical shift and coupling constants are characteristic of the electronic environment of the fluorinated benzene ring and serve as a crucial identifier for the correct isomer.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

HRMS is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. It is also used to assess isotopic purity and study fragmentation patterns to further corroborate the structure. nih.gov

Both ESI and EI are common ionization techniques used in mass spectrometry, often yielding complementary fragmentation data.

Electrospray Ionization (ESI) : This soft ionization technique typically produces the protonated molecular ion, [M+H]⁺. For this compound (C₉H₇D₅FN), the expected exact mass of this ion would be calculated with high precision. In-source collision-induced dissociation can lead to characteristic fragments. A primary fragmentation pathway for benzylamines involves the cleavage of the benzylic C-C bond, leading to the loss of the deuterated ethyl group and formation of a stable ion. nih.govresearchgate.net

Electron Ionization (EI) : EI is a higher-energy technique that results in more extensive fragmentation. A prominent fragment in the EI spectrum of benzylamines is often the tropylium-like ion formed by benzylic cleavage. The molecular ion peak (M⁺) may be observed, along with fragments corresponding to the loss of an amine radical or parts of the deuterated ethyl group.

Table 2: Predicted HRMS Fragments for this compound

Ion FormulaDescriptionIonization Mode
[C₉H₇D₅FN + H]⁺Protonated molecular ionESI
[C₇H₇FN]⁺Loss of deuterated ethylamine (B1201723) (-CD₂-NH₂)EI/ESI-MS/MS
[C₇H₅F]⁺•Benzylic cleavage with loss of CD₂NH₂EI

HRMS is a precise tool for determining the isotopic purity of a labeled compound. nih.govst-andrews.ac.uk By analyzing the ion cluster around the molecular ion peak, the relative abundances of different isotopologues (molecules with fewer than five deuterium atoms, i.e., d₀ to d₄) can be measured. researchgate.net The high resolving power of HRMS allows for the separation of the monoisotopic peak of the desired d₅ compound from any less-deuterated species. The isotopic purity is then calculated based on the relative intensity of the d₅ peak compared to the sum of all related isotopologue peaks. This assessment is critical for ensuring the reliability of the compound when used in quantitative applications. nih.gov

Table 3: Theoretical Exact Masses for Isotopologues of [M+H]⁺

IsotopologueFormulaTheoretical m/z
d₀ (unlabeled)[C₉H₁₂FN + H]⁺154.1027
d₁[C₉H₁₁DFN + H]⁺155.1090
d₂[C₉H₁₀D₂FN + H]⁺156.1152
d₃[C₉H₉D₃FN + H]⁺157.1215
d₄[C₉H₈D₄FN + H]⁺158.1278
d₅ (target)[C₉H₇D₅FN + H]⁺159.1340

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

A comprehensive analysis of the vibrational modes of this compound is crucial for a detailed understanding of its molecular structure and the influence of isotopic labeling. Infrared (IR) and Raman spectroscopy are powerful, complementary techniques employed for this purpose. While specific experimental spectra for this compound are not publicly available in the conducted research, a theoretical analysis based on analogous compounds allows for the prediction of characteristic vibrational frequencies.

The introduction of five deuterium atoms in the ethyl group (—CD2—CD3) is expected to cause significant shifts in the vibrational frequencies associated with this moiety compared to its non-deuterated counterpart. These isotopic shifts are a direct consequence of the increased mass of deuterium relative to protium.

Key vibrational modes anticipated for this compound would include:

C-D Stretching: The stretching vibrations of the C-D bonds in the deuterated ethyl group are expected to appear at lower wavenumbers (typically in the 2100-2250 cm⁻¹ region) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of a standard ethyl group.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring would be observed in the typical region of 3000-3100 cm⁻¹.

N-H Stretching: The amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, generally found in the 3300-3500 cm⁻¹ range.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretching is expected, typically in the 1000-1400 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually appear in the 1450-1600 cm⁻¹ range.

CH₂/CD₂ Bending (Scissoring): These bending vibrations would be observed for the methylene groups, with the deuterated group's frequency being lower.

NH₂ Bending (Scissoring): This vibrational mode for the amine group typically appears around 1590-1650 cm⁻¹.

The following interactive table provides a hypothetical assignment of the major vibrational modes for this compound, highlighting the expected regions for both IR and Raman activity.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)IR ActivityRaman Activity
Asymmetric & Symmetric N-H Stretch-NH₂3300 - 3500StrongWeak-Medium
Aromatic C-H StretchAr-H3000 - 3100MediumStrong
Asymmetric & Symmetric C-D Stretch-CD₂-CD₃2100 - 2250StrongStrong
N-H Bending-NH₂1590 - 1650MediumWeak
Aromatic C=C StretchBenzene Ring1450 - 1600Medium-StrongStrong
C-F StretchAr-F1000 - 1400Very StrongWeak

X-Ray Crystallography for Solid-State Molecular Architecture (if crystalline form is investigated)

As of the current research, no publicly accessible crystallographic data for this compound has been reported. The successful application of this technique hinges on the ability to grow a single crystal of sufficient size and quality, which can be a challenging and time-consuming process.

Should a crystalline form of this compound be investigated in the future, the resulting data would be presented in a crystallographic information file (CIF). This file contains all the parameters necessary to describe the crystal structure, including:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, orthorhombic).

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The fractional coordinates (x, y, z) of each atom within the unit cell.

The table below illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis. The values presented are hypothetical and serve as an example of what such a report would contain.

Crystallographic ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
α (°)90
β (°)98.76
γ (°)90
Volume (ų)850.1
Z (Molecules per unit cell)4

This structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, and how the fluorine and deuterated ethyl substituents influence the solid-state packing of the molecule.

Future Research Directions and Emerging Applications for 3 Ethyl 4 Fluorobenzylamine D5

Development of Novel and Sustainable Synthetic Strategies for Deuterated Benzylamines

The synthesis of selectively deuterated compounds like 3-Ethyl-4-fluorobenzylamine-d5 is a critical area of research. nih.gov Future efforts in this field are expected to focus on developing more efficient, scalable, and environmentally friendly synthetic methodologies. Traditional methods for deuterium (B1214612) incorporation can be expensive and may lack generality and selectivity. nih.gov

Modern synthetic strategies that could be applied and optimized for this compound include:

Catalytic Hydrogen Isotope Exchange (HIE): This technique offers a direct and elegant way to introduce deuterium using D₂O, which is a cost-effective deuterium source. researchgate.net Research into novel catalysts could enable highly regioselective deuteration of the ethyl group on the aromatic ring.

Flow Chemistry: Continuous flow synthesis methods can offer improved reaction efficiency, safety, and scalability compared to traditional batch processes. tn-sanso.co.jp Developing a flow-based synthesis for this compound could significantly reduce production costs and enhance throughput. tn-sanso.co.jp

Reduction of Precursors with Deuterated Reagents: The use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to reduce corresponding amides, nitriles, or imines is a common method for producing deuterated amines. nih.gov Future research may focus on developing milder and more selective deuterated reducing agents.

A comparative overview of potential synthetic routes is presented in Table 1.

Synthetic Strategy Potential Advantages Areas for Future Research
Catalytic H/D ExchangeUse of inexpensive D₂O, high atom economy.Development of highly regioselective and active catalysts.
Flow SynthesisImproved scalability, safety, and efficiency. tn-sanso.co.jpOptimization of reactor design and reaction conditions.
Reduction with Deuterated ReagentsWell-established chemical transformations.Discovery of more cost-effective and selective reagents. nih.gov
Synthesis from Deuterated PrecursorsPrecise control over the location of deuterium atoms.Availability and cost of deuterated starting materials. nih.gov

Table 1: Prospective Synthetic Strategies for this compound

Integration with Advanced Hyphenated Analytical Techniques for Enhanced Sensitivity and Specificity

This compound is ideally suited for use as an internal standard in quantitative analysis, particularly in conjunction with hyphenated analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com Stable isotope-labeled (SIL) internal standards are considered the gold standard for correcting analytical variability. scispace.com

The primary role of this compound in this context would be as an internal standard for the quantification of its non-deuterated analog, 3-Ethyl-4-fluorobenzylamine, or structurally similar compounds. The key advantages it offers include:

Co-elution with the Analyte: It is expected to have nearly identical chromatographic retention times as the non-deuterated analyte, which is crucial for accurate correction of matrix effects.

Correction for Matrix Effects: In complex biological samples, co-eluting matrix components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. A SIL internal standard experiences similar matrix effects, allowing for reliable correction.

Improved Precision and Accuracy: The use of a SIL internal standard can significantly improve the precision of quantitative methods. scispace.com

Future research will likely involve the application of this compound in validated bioanalytical methods for pharmacokinetic studies or therapeutic drug monitoring. The compound's performance can be evaluated across various LC-MS platforms, as detailed in Table 2.

Hyphenated Technique Anticipated Role of this compound Potential Research Focus
LC-MS/MSInternal standard for quantitative bioanalysis. nih.govMethod development and validation for novel analytes.
GC-MSInternal standard, particularly after derivatization.Exploring derivatization strategies to improve volatility and ionization.
Supercritical Fluid Chromatography-MS (SFC-MS)Internal standard for chiral separations or non-polar analytes.Application in high-throughput screening environments.

Table 2: Applications in Hyphenated Analytical Techniques

Role in the Development of New Research Probes and Chemical Tools for Basic Science

Deuterated compounds are valuable tools for elucidating reaction mechanisms and metabolic pathways. clearsynth.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). scispace.com This effect can be exploited to study the rate-limiting steps of chemical and biological transformations.

Potential applications of this compound as a research probe include:

Mechanistic Studies of Enzyme-Catalyzed Reactions: If the metabolism of the ethyl group of 3-Ethyl-4-fluorobenzylamine is a key pathway, the deuterated version would allow researchers to determine if C-H bond cleavage is a rate-determining step.

"Label-Free" Tracing in Biological Systems: Deuterium can be used as a "label-free" tracer in nutrient uptake studies, where its presence can be detected by techniques like nuclear reaction analysis. nih.gov This avoids the use of bulky fluorescent tags or radioactive labels that might alter the molecule's behavior. nih.gov

Potential Contribution to Material Science and Polymer Chemistry as a Building Block

Deuterated molecules are finding increasing use in the synthesis of advanced materials and polymers with unique properties. resolvemass.ca The substitution of hydrogen with deuterium can alter physical properties such as thermal stability and hydrogen bonding. resolvemass.ca

As a deuterated building block, this compound could potentially be used in the synthesis of:

Deuterated Polymers: Incorporation of this molecule into polymer chains could enhance their thermal and oxidative stability. resolvemass.ca Such polymers are valuable in applications requiring high performance under harsh conditions.

Materials for Neutron Scattering: Deuterated materials are crucial for neutron scattering experiments, which are used to study the structure and dynamics of polymers and other soft materials. The difference in neutron scattering length between hydrogen and deuterium provides contrast in these experiments.

The fluorinated aromatic ring of this compound also makes it an interesting candidate for creating materials with specific electronic or surface properties.

Application in Advanced Chemical Biology Tools (Limited to non-human or in vitro contexts for mechanistic understanding)

In the realm of chemical biology, deuterated compounds serve as powerful tools for understanding complex biological processes at the molecular level. bris.ac.uk The applications are generally focused on in vitro systems or non-human models to probe mechanisms without the confounding factors of clinical studies.

Potential applications for this compound in this area include:

Probing Protein-Ligand Interactions: Deuterium labeling can be used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure and dynamics of protein-ligand complexes. clearsynth.com

Metabolic Fate and Pathway Elucidation: By tracing the deuterated ethyl group, researchers can map the metabolic pathways of benzylamines in cellular or microsomal assays. This provides valuable information on how these compounds are processed by metabolic enzymes. clearsynth.com

The insights gained from such studies can be instrumental in the early stages of drug discovery and development for understanding the structure-activity and structure-property relationships of new chemical entities.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Ethyl-4-fluorobenzylamine-d5, and how can isotopic purity be ensured?

  • Methodology : Synthesis typically involves deuterium incorporation via catalytic deuteration (e.g., using D₂ gas with palladium catalysts) or substitution reactions with deuterated reagents (e.g., LiAlD₄ for amine deuteration). Isotopic purity (>98%) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure inert conditions to prevent proton exchange. Purification via column chromatography or recrystallization minimizes non-deuterated impurities .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • NMR : Compare ¹H/²H NMR spectra to non-deuterated analogs; deuterium substitution eliminates specific proton signals (e.g., benzyl -CH₂- group).
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution patterns.
  • IR Spectroscopy : Validate functional groups (e.g., amine N-H/D stretches). Cross-reference with NIST Chemistry WebBook for spectral validation .

Q. Why is deuterium labeling critical in pharmacokinetic studies involving this compound?

  • Methodology : Deuterium slows metabolic degradation (kinetic isotope effect), enabling precise tracking of drug metabolism via LC-MS/MS. Use stable isotope-labeled internal standards to correct for matrix effects in biofluids. Ensure deuterium placement at metabolically stable positions (e.g., ethyl or benzyl groups) to avoid isotopic exchange .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between experimental results and theoretical predictions for this compound?

  • Methodology :

  • Data Cross-Validation : Compare experimental NMR/MS data with computational models (DFT calculations for chemical shifts) and authoritative databases (NIST, PubChem).
  • Contamination Checks : Test for residual solvents or protonated impurities via GC-MS.
  • Collaborative Analysis : Engage spectroscopy experts or use multi-lab validation to address discrepancies .

Q. What advanced analytical techniques optimize quantification of this compound in complex matrices?

  • Methodology :

  • Hyphenated Techniques : LC-MS/MS with deuterated internal standards for matrix-matched calibration.
  • Isotope Dilution Mass Spectrometry (IDMS) : Enhances accuracy by spiking samples with a known quantity of a differently labeled isotopologue.
  • Microscopy & Imaging : MALDI-TOF imaging for spatial distribution studies in tissues .

Q. How does the stability of this compound vary under different storage conditions, and what protocols prevent deuteration loss?

  • Methodology :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor deuterium content via MS.
  • Lyophilization : Freeze-drying in argon atmosphere minimizes H/D exchange.
  • Container Selection : Use glass vials with PTFE-lined caps to reduce adsorption .

Q. What strategies validate the pharmacological activity of deuterated analogs compared to non-deuterated 3-Ethyl-4-fluorobenzylamine?

  • Methodology :

  • In Vitro Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., CYP450 isoforms) using radiolabeled substrates.
  • In Vivo PET Imaging : Use ¹⁸F-labeled analogs for real-time biodistribution tracking.
  • Metabolite Profiling : Identify deuterium-retaining metabolites via high-resolution MS .

Q. How should ethical and data management considerations be addressed when using this compound in human-derived samples?

  • Methodology :

  • Ethical Compliance : Obtain informed consent for human tissue use; anonymize data per GDPR or HIPAA guidelines.
  • Data Management Plans (DMPs) : Document storage (e.g., encrypted databases), sharing protocols (FAIR principles), and destruction timelines. Reference institutional review board (IRB) approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.